molecular formula C9H6N4O4 B2397570 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1006952-46-0

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B2397570
CAS-Nummer: 1006952-46-0
Molekulargewicht: 234.171
InChI-Schlüssel: RKFUNTVOSNYPMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a nitropyridine and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-nitropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-nitropyridine-2-carboxylic acid: Shares the nitropyridine moiety but lacks the pyrazole ring.

    1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the nitropyridine moiety.

Uniqueness

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the nitropyridine and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

1-(5-Nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1006952-46-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables summarizing its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with a nitropyridine moiety and a carboxylic acid group. Its molecular formula is C8H6N4O3C_8H_6N_4O_3, and it has a molecular weight of 194.16 g/mol.

Antitumor Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant antitumor properties. In particular, derivatives of this compound have been shown to inhibit various cancer cell lines. A study demonstrated that this compound selectively inhibits the growth of human cancer cells by inducing apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases .

Inhibition of Protein Kinases

One notable biological activity of this compound is its ability to inhibit specific protein kinases, particularly those involved in cancer progression. It has been reported to inhibit Aurora kinases, which are critical for cell division and have been implicated in various cancers. The selectivity of inhibition varies based on structural modifications, with certain derivatives showing enhanced potency against Aurora-A over Aurora-B .

GABA Modulation

Additionally, compounds related to this compound have demonstrated GABA_A receptor modulation. This activity suggests potential applications in neurological disorders where GABAergic signaling is disrupted, such as epilepsy and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Efficacy : A study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value ranging from 0.5 to 5 µM, depending on the cell line used .
  • Kinase Inhibition : In vitro assays showed that this compound inhibited Aurora-A kinase with an IC50 value of approximately 50 nM, indicating its potential as an anticancer agent .
  • Neuropharmacological Effects : In animal models, administration of the compound led to significant anxiolytic effects, as measured by elevated plus maze tests, suggesting its utility in treating anxiety disorders .

Data Summary Table

Activity TypeTarget/MechanismIC50 ValueReference
Antitumor ActivityHuman cancer cell lines0.5 - 5 µM
Protein Kinase InhibitionAurora-A kinase~50 nM
GABA ModulationGABA_A receptorsNot specified
Anxiolytic EffectAnimal modelsNot specified

Eigenschaften

IUPAC Name

1-(5-nitropyridin-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)6-3-11-12(5-6)8-2-1-7(4-10-8)13(16)17/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUNTVOSNYPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.